molecular formula C18H31BO3Si B1447057 Tert-butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane CAS No. 873426-76-7

Tert-butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane

Cat. No. B1447057
M. Wt: 334.3 g/mol
InChI Key: HUHNCIBKFJVPQH-UHFFFAOYSA-N
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Description

Tert-butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane is a chemical compound with the molecular formula C18H35BO3Si . It has a molecular weight of 338.37 . The compound is typically stored in an inert atmosphere and under -20°C . It is a colorless to yellow liquid or solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H35BO3Si/c1-16(2,3)23(8,9)20-15-12-10-14(11-13-15)19-21-17(4,5)18(6,7)22-19/h10,15H,11-13H2,1-9H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 336.7±52.0 °C and a predicted density of 0.94±0.1 g/cm3 .

Scientific Research Applications

Enhanced Brightness and Fluorescence in Nanoparticles

A study conducted by Fischer, Baier, and Mecking (2013) explored the use of tert-butyldimethylsilane derivatives in the creation of nanoparticles. These nanoparticles exhibited enhanced brightness and fluorescence emission, which could be tuned to longer wavelengths. This application is significant in the field of material science, particularly for developing fluorescent materials.

Intermediate in Biologically Active Compounds

Tert-butyldimethylsilane derivatives, as discussed by Kong et al. (2016), play a crucial role as intermediates in synthesizing various biologically active compounds. Their study highlighted the synthesis of a specific derivative that serves as a key intermediate in pharmaceutical research.

Synthesis and Optical Properties

Naka et al. (2013) Naka, Fukuda, Jahana, Ohshita, Kobayashi, and Ishikawa (2013) investigated the synthesis and optical properties of silicon-containing molecules with tert-butyldimethylsilane derivatives. The study provided insights into the molecular structure and potential applications in optoelectronic devices.

Development of Deeply Colored Polymers

Research by Welterlich, Charov, and Tieke (2012) focused on the synthesis of deeply colored polymers containing tert-butyldimethylsilane derivatives. Their findings contribute to the development of new materials with specific optical properties, useful in various industrial applications.

Synthesis of Antioxidant Silane Derivatives

A study by Nedelčev, Krupa, Csomorová, Janigová, and Rychlý (2007) explored the synthesis and characterization of new antioxidant silane derivatives containing tert-butyldimethylsilane. This research contributes to the development of stabilizing agents in polymer materials.

Crystal Structure Analysis

Ye et al. (2021) Ye, Chen, Wu, Chen, Yang, Liao, and Zhou (2021) conducted a detailed crystal structure and conformational analysis of tert-butyldimethylsilane derivatives. This research is essential for understanding the molecular geometry and properties of these compounds, with implications in material science and chemistry.

Palladium-Catalyzed Tandem Reactions

The study by Mutter, Campbell, Martin de la Nava, Merritt, and Wills (2001) demonstrated the use of tert-butyldimethylsilane derivatives in palladium-catalyzed tandem reactions. This research contributes to the field of organic synthesis, enabling the creation of complex molecular structures.

Synthesis of Stannyloligosilanes

Research by Costisella, Englich, Prass, Schürmann, Ruhlandt-Senge, and Uhlig (2000) involved the synthesis of branched stannyloligosilanes using tert-butyldimethylsilane derivatives. Their findings are relevant in the field of organometallic chemistry, contributing to the development of new silicon-based compounds.

Sonogashira Coupling Reactions

Wang, Liu, Chang, and Li (2009) Wang, Liu, Chang, and Li (2009) investigated the Sonogashira coupling reactions of aryl bromides using tert-butyldimethylsilane derivatives. This study adds to the understanding of coupling reactions in organic synthesis, which are crucial in developing pharmaceuticals and fine chemicals.

Increasing Steric Hindrance in Siloxanes

Ritter and Kenney (1978) Ritter and Kenney (1978) explored the creation of a series of tert-butyldimethylsiloxanes with increasing steric hindrance. This research is significant in silicon chemistry, particularly in synthesizing siloxane-based materials with tailored properties.

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31BO3Si/c1-16(2,3)23(8,9)20-15-12-10-14(11-13-15)19-21-17(4,5)18(6,7)22-19/h10-13H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHNCIBKFJVPQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31BO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SN Content, P No - scholar.archive.org
Cell-based Reporter Gene Assay. The HEK-293T cells were seeded into 24-well plates at a density of 2.0-8.0 x 104cells/well 24 h prior to the transfection. The cells were transiently …
Number of citations: 0 scholar.archive.org
B Bookser, M Adler, I Botrous, B Branstetter… - papers.ssrn.com
The key imidazo [1, 5-a] pyrazine-8-one ring was built in a novel way by constructing the pyrazinone ring in a fusion across the 1-and 5-positions of a 2-substituted imidazole. In a novel …
Number of citations: 0 papers.ssrn.com
JYL Lai - 2019 - search.proquest.com
Organic photovoltaics has been caught researcher’s attention as an alternative light harvesting technology to silicon photovoltaics due to their light weight, mechanical flexibility and …
Number of citations: 2 search.proquest.com

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